rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis
Description
rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis is a compound characterized by the presence of a trifluoromethyl group and a hexahydrothieno[2,3-c]pyrrole core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H10F3NO2S |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C7H10F3NO2S/c8-7(9,10)6-4-11-3-5(6)1-2-14(6,12)13/h5,11H,1-4H2 |
InChI Key |
SKJQMINUCINOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2(C1CNC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis typically involves radical trifluoromethylation. This process can be achieved through various methods, including photoinduced defluorinative alkylation of trifluoromethyl alkenes with carbonyl derivatives . The reaction conditions often involve metal-free catalysis, which is advantageous for the preparation of structurally diverse compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of radical trifluoromethylation and photoinduced defluorinative alkylation can be scaled up for industrial applications, ensuring the efficient production of the compound for various uses .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles, such as:
Uniqueness
rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
